molecular formula C11H16N4O5 B12104268 L-His-L-Glu-OH

L-His-L-Glu-OH

Cat. No.: B12104268
M. Wt: 284.27 g/mol
InChI Key: VHOLZZKNEBBHTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-His-L-Glu-OH, also known as L-Histidyl-L-Glutamic acid, is a dipeptide composed of the amino acids histidine and glutamic acid. This compound is of significant interest in biochemical and pharmaceutical research due to its potential roles in various biological processes and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-His-L-Glu-OH can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Activation of Amino Acids: The carboxyl group of the amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and scale of production. Solution-phase synthesis can be more cost-effective for large-scale production, while SPPS offers higher purity and specificity.

Chemical Reactions Analysis

Types of Reactions

L-His-L-Glu-OH can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond between histidine and glutamic acid.

    Oxidation: Oxidation of the histidine residue can occur under certain conditions.

    Substitution: Substitution reactions can modify the side chains of histidine or glutamic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for side chain modifications.

Major Products

    Hydrolysis: Produces free histidine and glutamic acid.

    Oxidation: Can produce oxidized histidine derivatives.

    Substitution: Produces modified dipeptides with altered side chains.

Scientific Research Applications

L-His-L-Glu-OH has diverse applications in scientific research:

    Chemistry: Used as a model compound in peptide chemistry studies.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-His-L-Glu-OH depends on its specific application. In biological systems, it can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. For example, it may act as a substrate or inhibitor for certain enzymes, modulating their activity.

Comparison with Similar Compounds

L-His-L-Glu-OH can be compared with other dipeptides and amino acid derivatives:

    L-His-L-Asp-OH: Similar structure but with aspartic acid instead of glutamic acid, leading to different biochemical properties.

    L-His-L-Ser-OH: Contains serine, which introduces a hydroxyl group, affecting its reactivity and interactions.

    L-His-L-Gly-OH: Simpler structure with glycine, often used as a model compound in peptide studies.

This compound is unique due to the presence of both histidine and glutamic acid, which confer specific chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c12-7(3-6-4-13-5-14-6)10(18)15-8(11(19)20)1-2-9(16)17/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOLZZKNEBBHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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